molecular formula C12H21F3N2O2 B8596294 [(R)-1-(2,2,2-trifluoro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

[(R)-1-(2,2,2-trifluoro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B8596294
M. Wt: 282.30 g/mol
InChI Key: GPBSVVWQFYXLBO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(R)-1-(2,2,2-trifluoro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C12H21F3N2O2 and its molecular weight is 282.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-9-5-4-6-17(7-9)8-12(13,14)15/h9H,4-8H2,1-3H3,(H,16,18)/t9-/m1/s1

InChI Key

GPBSVVWQFYXLBO-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)CC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoro-methanesulfonic acid 2,2,2-trifluoro-ethyl ester (0.42 g, 1.8 mmol) was dissolved in a mixture of 1.5 mL of EtOAc and 1.5 mL of H2O containing 0.95 g of NaHCO3 (7.5 mmol). The resulting suspension was warmed to 50 C. A solution of racemic piperidin-3-yl-carbamic acid tert-butyl ester (0.30 g, 1.5 mmol) in 1 mL of EtOAc was added dropwise over a 30 minute period. The reaction mixture was left stirring at 50° C. for one hour before being cooled to RT. The organic phase was separated and the aqueous layer was back extracted with EtOAc. The combined organics were washed with brine, dried (MgSO4), filtered and evaporated to give 0.38 g of racemic [1-(2,2,2-trifluoro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester as a colorless oil which was used in the next step without purification.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
racemic [1-(2,2,2-trifluoro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.